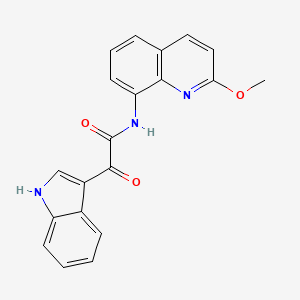

2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide

Description

Properties

IUPAC Name |

2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O3/c1-26-17-10-9-12-5-4-8-16(18(12)23-17)22-20(25)19(24)14-11-21-15-7-3-2-6-13(14)15/h2-11,21H,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFEQEUMQHLOAMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=CC=C2NC(=O)C(=O)C3=CNC4=CC=CC=C43)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole and quinoline precursors. The indole derivative can be synthesized through Fischer indole synthesis, while the quinoline derivative can be prepared via Skraup synthesis. The final step involves the coupling of these

Biological Activity

The compound 2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide is a significant focus in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic implications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process, starting from indole derivatives and quinoline-based precursors. A notable method includes the reaction of indole-3-carboxaldehyde with anthranilamide under acidic conditions, yielding various intermediates that can be further modified to produce the target compound. The reaction conditions, such as temperature and solvent choice, play a crucial role in optimizing yield and purity .

Reaction Scheme

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Indole derivative + Anthranilamide | Reflux in acetonitrile with p-TSA | Dihydroquinazolinone |

| 2 | Dihydroquinazolinone | Air exposure | Quinazolinone |

| 3 | Quinazolinone + Methoxy group source | Alkylation | Target compound |

Antibacterial Properties

Recent studies have demonstrated that This compound exhibits significant antibacterial activity against various strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .

Cannabinoid Receptor Interaction

Additionally, derivatives of this compound have shown promising results as selective ligands for cannabinoid receptors, particularly CB₂. For instance, a fluorinated variant demonstrated a binding affinity (Ki) of 6.2 nM, indicating its potential utility in therapeutic applications related to pain management and inflammation .

Case Studies and Research Findings

Several case studies highlight the efficacy of this compound in various biological assays:

- Antibacterial Assay : In vitro testing revealed that the compound inhibited bacterial growth at concentrations as low as 5 µg/mL.

- CB₂ Receptor Binding : Functional assays confirmed that the compound selectively activates the CB₂ receptor without significant interaction with CB₁ receptors, reducing potential psychoactive effects.

- Cell Viability Studies : Cytotoxicity assays on human cell lines indicated low toxicity at therapeutic concentrations, supporting its safety profile for further development.

Summary of Biological Activities

| Activity Type | Observed Effect | Concentration Range |

|---|---|---|

| Antibacterial | Inhibition of MRSA | 5 µg/mL - 50 µg/mL |

| Cannabinoid Binding | Selective CB₂ ligand | Ki = 6.2 nM |

| Cytotoxicity | Low toxicity in human cells | >50 µg/mL |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related indole-oxoacetamide derivatives reveals key differences in substituents, biological targets, and mechanisms of action:

Key Observations

Substituent Effects on Activity: Adamantane vs. Quinoline Groups: Compound 5r (adamantane-substituted) shows selective cytotoxicity against HepG2 cells via caspase-8 activation, while quinoline-substituted compounds like D-24851 and Compound 15 may target microtubules or other pathways . The methoxy group in the target compound could enhance solubility or receptor binding compared to methyl or pyridyl substituents. Fluorinated Derivatives: Fluorination (Compound 8) shifts activity to cannabinoid receptor modulation, underscoring the scaffold’s adaptability to diverse targets .

Mechanistic Diversity: Apoptosis Induction: Compound 5r activates caspase-8 and PARP cleavage, bypassing mitochondrial pathways (caspase-9-independent) . This contrasts with D-24851, which destabilizes microtubules without neurotoxic effects .

Synthetic Feasibility :

- High-yield syntheses (85–89%) and robust characterization (NMR, HRMS) are common for indole-oxoacetamides, suggesting scalability for the target compound .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide?

- Methodological Answer : The synthesis typically involves coupling indole-derived intermediates with quinoline-based moieties. For example, a reflux reaction under acidic conditions (e.g., acetic acid) is used to facilitate amide bond formation between 2-oxoacetamide precursors and methoxyquinoline derivatives. Reaction progress is monitored via TLC, and purification is achieved through recrystallization (e.g., methanol) .

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Structural elucidation employs a combination of:

- Spectroscopy : FT-IR for functional group identification (e.g., carbonyl stretching at ~1700 cm⁻¹), ¹H/¹³C NMR for proton/carbon environment analysis (e.g., indole NH at δ 10–12 ppm), and HR-MS for molecular weight confirmation .

- Crystallography : Single-crystal X-ray diffraction (using SHELX software for refinement) to resolve 3D geometry and hydrogen-bonding networks .

Advanced Research Questions

Q. How to design experiments to evaluate the compound’s anti-cancer activity?

- Methodological Answer :

- Cell Lines : Use human cancer cell lines (e.g., HepG2, MCF7) for cytotoxicity assays.

- Assays : Perform MTT assays to determine IC₅₀ values (e.g., IC₅₀ = 10.56 µM in HepG2 cells) and Western blotting to assess apoptosis markers (e.g., PARP cleavage, caspase-3/8 activation) .

- Dose-Response : Establish time- and concentration-dependent effects to differentiate cytostatic vs. cytotoxic mechanisms .

Q. How can computational methods predict the compound’s electronic and vibrational properties?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using B3LYP/6-311++G(d,p) basis sets to calculate HOMO-LUMO gaps, electrostatic potentials, and vibrational frequencies. Compare with experimental FT-IR/Raman data to validate predictions .

- Discrepancy Resolution : If computational and experimental NMR/IR data conflict, re-examine solvent effects, tautomerism, or crystal packing forces in the DFT model .

Q. What strategies resolve contradictory bioactivity data across studies?

- Methodological Answer :

- Control Variables : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability.

- SAR Analysis : Compare derivatives (e.g., substituents on the indole or quinoline rings) to identify structural determinants of activity. For example, methoxy groups on quinoline may enhance membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.